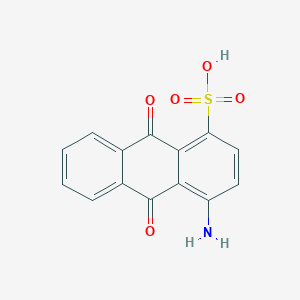
4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is an organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of amino, sulfonic acid, and anthraquinone groups in its structure. It is known for its applications in various fields, including dye manufacturing, biological research, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid typically involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. One common method involves reacting 1-amino-4-bromo-9,10-anthraquinones with 2-aminoethanol in an aqueous medium in the presence of a mixture of copper (II) and iron (II) salts . This reaction yields the desired compound with satisfactory efficiency.
Industrial Production Methods
Industrial production of this compound involves multiple steps, including bromination and sulfonation reactionsThe reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can yield various substituted anthraquinones .
Applications De Recherche Scientifique
4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mécanisme D'action
The mechanism of action of 4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to specific sites on these molecules, altering their activity and function. This interaction is often mediated by the amino and sulfonic acid groups, which can form hydrogen bonds and electrostatic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- 2,2’-[(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonic acid)
- 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Uniqueness
4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
4-amino-9,10-dioxoanthracene-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5S/c15-9-5-6-10(21(18,19)20)12-11(9)13(16)7-3-1-2-4-8(7)14(12)17/h1-6H,15H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSNEDFRGOWNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)S(=O)(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60782259 |
Source


|
| Record name | 4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60782259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21552-80-7 |
Source


|
| Record name | 4-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60782259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)


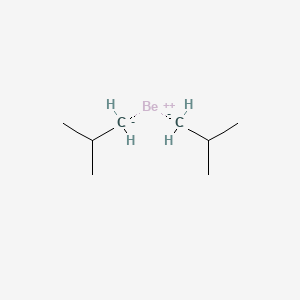

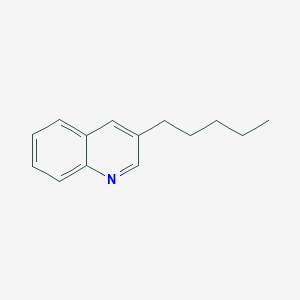
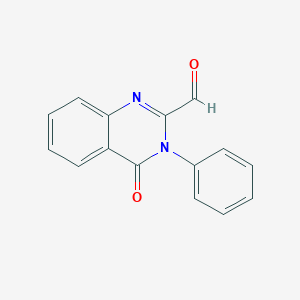
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)
![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
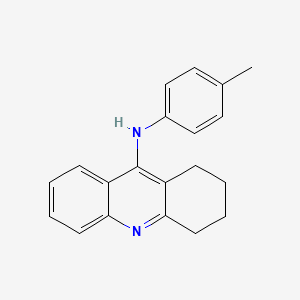
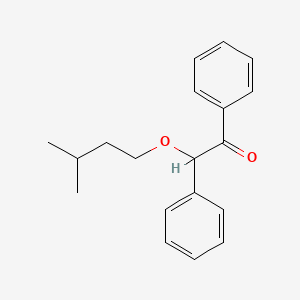
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
